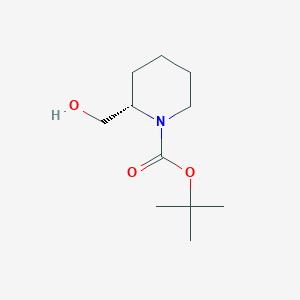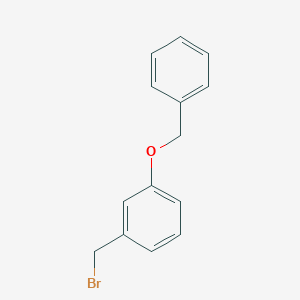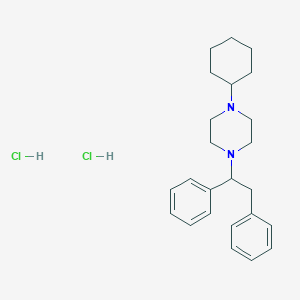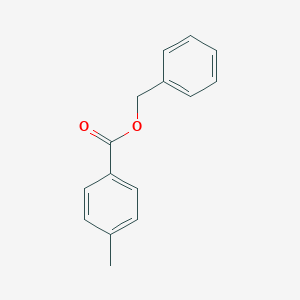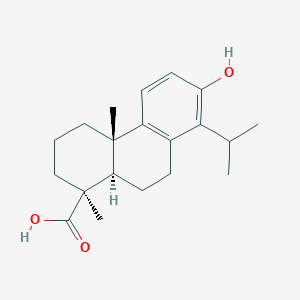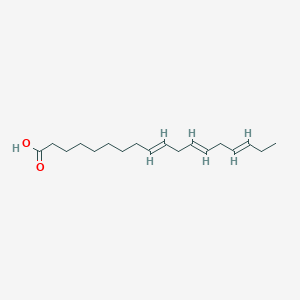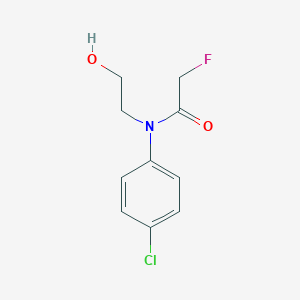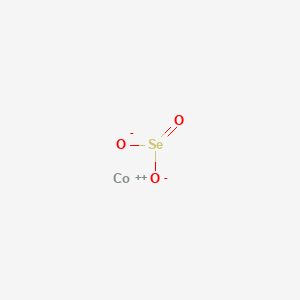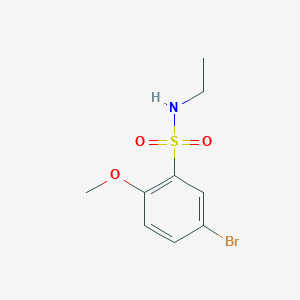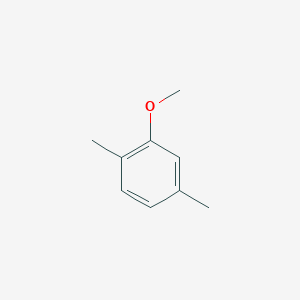
Corymbol
説明
Corymbol is a natural compound that belongs to the chemical family of Diterpenoids . It is derived from select botanical species and is used in research related to inflammation . The molecular formula of Corymbol is C20H34O3 .
Physical And Chemical Properties Analysis
Corymbol appears as a powder . Its density is approximately 1.2±0.1 g/cm3 . The physical and chemical properties of a compound can be determined using various analytical techniques .科学的研究の応用
Hepatoprotective Applications
Hepatoprotective Activity of Polycarpea Corymbosa
Polycarpea Corymbosa, when administered in methanolic extract form, has shown significant hepatoprotective activity. This was evidenced by the restoration of liver enzyme levels and improved liver histology in rats induced with CCl4-induced hepatotoxicity (Ashok et al., 2010).
Hepatoprotective Effects of Sida Corymbosa
Sida Corymbosa has demonstrated potential in protecting against liver damage and improving liver function by regulating serum bilirubin and total protein levels in Albino rats treated with CCl4 (Charles Chijioke Dike et al., 2020).
Hedyotis Corymbosa in Traditional Medicine
In traditional medicine, Hedyotis Corymbosa is used for treating hepatic disorders. Its methanolic extract showed significant hepatoprotective effects, as indicated by decreased serum enzyme activities and improved liver histology in Wistar rats (Sini Sadasivan et al., 2006).
Enhancing Bioactive Metabolite Production
Colored LED Lights for Bioactive Metabolites in Hedyotis Corymbosa
Colored LED light applications, particularly blue LED lights, have been observed to enhance the growth and metabolite production, including total phenolic compounds and flavonoids, in Hedyotis Corymbosa, suggesting an improvement in farming methods and metabolite yield (Anh Tuan Le et al., 2022).
Antioxidant and Antimicrobial Properties
Antioxidant and Antimicrobial Activities of Hedyotis Corymbosa
Hedyotis Corymbosa, known as rumput mutiara, has demonstrated significant antimicrobial effects against human pathogenic bacteria. Furthermore, its crude extract and various bioactive constituents have shown potential as commercial products for antimicrobial agents (D. A. Sari et al., 2019).
Antioxidant Potential of Polycarpea Corymbosa
Polycarpea Corymbosa exhibited notable antioxidant potential, with its ethanolic extract showing significant radical scavenging activity. This finding suggests the plant's potential in preventing radical diseases and promoting health (M. Abirami et al., 2013).
特性
IUPAC Name |
ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-17-10-6-5-9-7-11(13(15)18-4-2)14(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNKCHLEKGSETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90414213 | |
| Record name | ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90414213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
CAS RN |
7047-54-3 | |
| Record name | ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90414213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Corymbol and where has it been found?
A1: Corymbol is a kauranoid diterpene. While its full structural characterization (molecular formula, weight, spectroscopic data) isn't provided in the abstracts, research indicates its presence in the leaves of Calibrachoa parviflora. [] This plant also contains various Corymbol derivatives, including different monoacetates and esters. []
Q2: Has Corymbol been synthesized, and if so, what synthetic approaches have been explored?
A2: Yes, Corymbol has been synthesized using Diels-Alder reactions with bridgehead enones. [] This approach focuses on cycloaddition reactions with bicyclo[3.3.1]nonene-1-ones-3, resulting in both endo and exo isomers. [] This method has proven valuable for synthesizing Corymbol and other compounds within the kaurane diterpene family. []
Q3: Are there other kauranoids found alongside Corymbol in Calibrachoa parviflora?
A3: Yes, Calibrachoa parviflora contains a variety of kauranoids in addition to Corymbol. Research has identified several new kauranoids, including ent-kaurane-7α,16β,17-triol and its corresponding 7-acetate and 7-acetate-17-(2-methylbutyrate) derivatives. [] Additionally, the related 7-ketodiol and its 17-acetate derivative have also been isolated from the plant. [] This suggests a potential for diverse biological activity within this family of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



